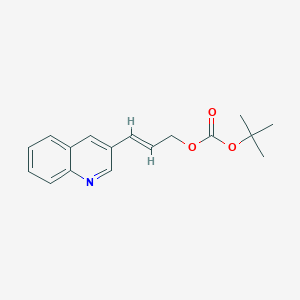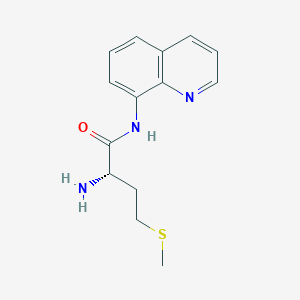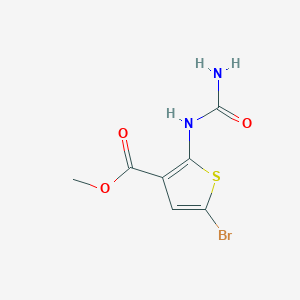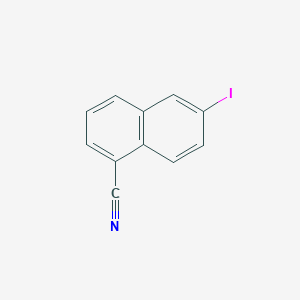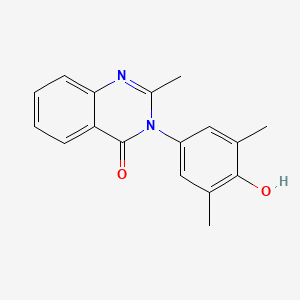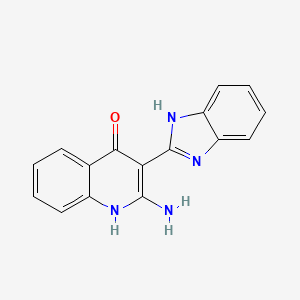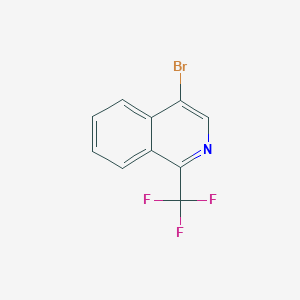![molecular formula C15H11N3O3 B11843686 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an amino group and a benzo[d][1,3]dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the amino group: The benzo[d][1,3]dioxole intermediate is then reacted with ammonia or an amine source to introduce the amino group.
Formation of the quinazolinone core: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Industrial Production Methods
化学反应分析
Types of Reactions
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzo[d][1,3]dioxole moiety.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while substitution can produce a variety of amino-substituted compounds .
科学研究应用
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
作用机制
The mechanism of action of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Quinazolinone derivatives: Compounds with a quinazolinone core structure are also similar and have comparable biological activities.
Uniqueness
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole moiety and the quinazolinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C15H11N3O3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
3-amino-2-(1,3-benzodioxol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c16-18-14(9-5-6-12-13(7-9)21-8-20-12)17-11-4-2-1-3-10(11)15(18)19/h1-7H,8,16H2 |
InChI 键 |
WVXVGTZMWMESJX-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

